
2-Acetyl-6-bromopyridine
Overview
Description
Chemical Properties and Applications 2-Acetyl-6-bromopyridine (CAS RN: 49669-13-8) is a heterocyclic organic compound with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol. It features a pyridine ring substituted with an acetyl group at position 2 and a bromine atom at position 6 (Figure 1). This structure confers unique reactivity, making it a versatile intermediate in organic synthesis.
Preparation Methods
Grignard Reaction Approach
Reaction Mechanism
The Grignard method involves the nucleophilic addition of methylmagnesium bromide to 5-bromo-2-pyridinecarbonitrile, followed by hydrolysis to yield 2-acetyl-6-bromopyridine . The nitrile group undergoes nucleophilic attack by the Grignard reagent, forming an intermediate imine complex that hydrolyzes to the ketone.
Experimental Procedure
In a representative protocol, 5-bromo-2-pyridinecarbonitrile (320 mg, 1.75 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Methylmagnesium bromide (1.75 mL, 5.25 mmol) is added dropwise at 0°C, and the mixture is refluxed for 4 hours. After quenching with saturated ammonium chloride, the organic layer is extracted with ethyl acetate, dried over sodium sulfate, and concentrated. Purification via column chromatography (hexanes:ethyl acetate, 9:1) affords this compound as a white solid in 59% yield .
Key Data:
Advantages and Limitations
This method offers moderate yields and straightforward purification but requires strict anhydrous conditions and cryogenic handling of Grignard reagents. The use of THF, a low-boiling solvent, complicates large-scale production due to flammability risks .
Acyl Chloride Intermediate Method
Reaction Mechanism
Developed in a Chinese patent, this three-step process begins with converting 2-picolinic acid to 2-picolinoyl chloride using phosphorus oxychloride (POCl₃) . The acyl chloride then reacts with di-tert-butyl malonate via a nucleophilic acyl substitution, forming a β-ketoester intermediate. Acidic hydrolysis removes the tert-butyl groups and decarboxylates the intermediate to yield the target compound.
Experimental Procedure
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Chlorination : 2-Picolinic acid (10 g, 81 mmol) is stirred with POCl₃ (30 mL) at 60°C for 3 hours. Excess POCl₃ is removed under vacuum to give 2-picolinoyl chloride.
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Malonate Coupling : The acyl chloride is treated with di-tert-butyl malonate (24 g, 97 mmol) and triethylamine (16 mL) in dichloromethane (DCM) at 25°C for 12 hours. Workup yields di-tert-butyl 2-picolinoylmalonate.
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Hydrolysis : The malonate ester is refluxed in a 1:1 mixture of hydrochloric acid and acetic acid for 6 hours. Neutralization with sodium bicarbonate and extraction with DCM provides this compound in 72% overall yield .
Key Data:
Parameter | Value |
---|---|
Starting Material | 2-Picolinic acid |
Key Reagents | POCl₃, Di-tert-butyl malonate |
Solvent | DCM |
Reaction Temperature | 25–100°C |
Overall Yield | 72% |
Advantages and Limitations
This route achieves higher yields than Grignard methods and uses stable, inexpensive reagents. However, the multi-step protocol increases production time, and the use of POCl₃ generates corrosive HCl gas, necessitating specialized equipment .
Lithiation-Acylation Strategy
Reaction Mechanism
This method exploits the directed ortho-lithiation of 2,6-dibromopyridine. Treatment with tert-butyllithium (tBuLi) at −78°C generates a lithiated intermediate at the 6-position, which reacts with N,N-dimethylacetamide (DMA) to install the acetyl group .
Key Data:
Parameter | Value |
---|---|
Starting Material | 2,6-Dibromopyridine |
Reagent | tBuLi, DMA |
Solvent | Diethyl ether |
Reaction Temperature | −78°C to 25°C |
Yield | ~50% (estimated) |
Advantages and Limitations
This method allows precise regiocontrol but requires cryogenic conditions and stringent exclusion of moisture/oxygen. The use of tBuLi poses significant safety hazards in industrial settings .
Comparative Analysis of Synthetic Methods
The table below evaluates the three methods against critical industrial parameters:
The acyl chloride method emerges as the most industrially viable due to its balance of yield, cost, and scalability. However, for small-scale syntheses requiring regiochemical precision, the lithiation approach remains valuable despite its operational challenges.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Chemical Synthesis
2-Acetyl-6-bromopyridine is widely utilized in organic synthesis due to its reactivity. It serves as a precursor for the development of more complex molecules through various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, such as amines or thiols, facilitating the creation of diverse derivatives.
- Oxidation and Reduction Reactions : The acetyl group can undergo oxidation to yield carboxylic acids or reduction to form alcohols, contributing to the synthesis of various functionalized compounds.
Table 1: Key Reactions Involving this compound
Reaction Type | Description |
---|---|
Substitution | Replacement of Br with nucleophiles |
Oxidation | Conversion of acetyl to carboxylic acid |
Reduction | Formation of alcohols from the acetyl group |
Biological Research
The compound has been evaluated for its biological activities, particularly its potential cytotoxic effects on cancer cell lines. This suggests its utility in medicinal chemistry for developing new anticancer agents. Additionally, it can act as a probe in enzyme mechanism studies, aiding in the understanding of biochemical pathways.
Case Study: Anticancer Activity
Research has indicated that this compound exhibits cytotoxicity against specific cancer cell lines. This property warrants further investigation into its mechanisms of action and potential therapeutic applications .
Pharmaceutical Applications
In pharmaceuticals, this compound is explored for its potential as an intermediate in synthesizing various bioactive compounds. Its unique chemical properties make it suitable for developing new drugs targeting different biological pathways.
Agrochemicals and Dyes
The compound is also significant in the production of agrochemicals and dyes. Its reactivity allows for modifications that lead to the development of effective agricultural products and colorants.
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound is used as an intermediate in the synthesis of materials for OLEDs, contributing to advancements in display technology.
Material Science
Research indicates that derivatives of this compound can be employed in material science for creating advanced materials with specific properties tailored for various applications .
Mechanism of Action
The mechanism of action of 2-Acetyl-6-bromopyridine involves its interaction with various molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The acetyl group can undergo oxidation or reduction, leading to the formation of various derivatives .
Comparison with Similar Compounds
Physical and Commercial Data :
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 2-Acetyl-6-bromopyridine and Related Compounds
Electrophilic Substitution
- This compound : The acetyl group directs electrophilic attacks to the para position (C4), while bromine acts as a meta-director. This dual functionality enables regioselective modifications, such as lithiation at C4 for ligand synthesis .
- 3-Acetyl-5-bromopyridine : The acetyl group at C3 competes with bromine at C5 for directing effects, leading to less predictable reactivity compared to the 2,6-substituted analogue .
Cross-Coupling Reactions
- This compound : Widely used in Ullman and Suzuki-Miyaura couplings due to the bromine’s accessibility. For example, coupling with phenylboronic acid yields 2-acetyl-6-phenylpyridine (76% yield) .
- 6-Bromopyridine-2-carboxylic acid methyl ester (CAS RN: 34160-40-2): The ester group allows hydrolysis to carboxylic acids, expanding utility in peptide-like derivatives .
Coordination Chemistry
- This compound : Forms stable Ru(II) aqua complexes for DNA-binding studies .
- 2-Bromo-6-tert-butylpyridine (CAS RN: 195044-14-5): The bulky tert-butyl group hinders metal coordination, limiting its use in catalysis compared to the acetyl-substituted analogue .
Commercial and Industrial Considerations
Table 2: Cost and Availability
Key Insights :
- 5-Acetyl-2-bromopyridine commands a higher price due to synthetic complexity and niche applications .
- 2-Acetyl-5-bromothiophene is priced lower (¥4,600/5g) but serves distinct roles in materials science .
Research Findings and Case Studies
Case Study: MOF-Based Chemosensors
A Zn²⁺-selective chemosensor (2A6BrP=N–UiO–MOF ) was developed using this compound as a ligand. The acetyl group enhances MOF stability, enabling detection limits of 0.1 nM in cosmetics and wastewater . Comparable bromopyridines (e.g., 6-bromopyridine-2-carbaldehyde) lack the acetyl group, resulting in lower sensor stability .
Biological Activity
2-Acetyl-6-bromopyridine (CAS: 49669-13-8) is a heterocyclic compound that has garnered attention due to its diverse biological activities and applications in pharmaceuticals, agrochemicals, and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Formula: CHBrNO
Molecular Weight: 200.035 g/mol
Melting Point: 51°C to 55°C
Solubility: Soluble in methanol
This compound features a bromine atom at the 6-position of the pyridine ring, which contributes to its unique chemical reactivity and biological properties. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic reactions.
Biological Activity
The biological activity of this compound is primarily attributed to the presence of the pyridine ring, which is known for its pharmacological significance. The compound has been studied for its potential roles in various therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that certain substituted pyridines can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some studies suggest that this compound may possess anticancer activity. It has been evaluated in vitro for its effects on cancer cell lines, showing potential cytotoxic effects that warrant further investigation.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases where enzyme regulation is critical.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Cytotoxic Mechanism : In cancer cells, it may induce apoptosis through the activation of caspases or by generating reactive oxygen species (ROS), leading to cellular stress.
- Enzyme Interaction : Its ability to bind to enzyme active sites can inhibit their function, thereby altering metabolic processes within cells.
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJTWTUYVOEEFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461589 | |
Record name | 2-Acetyl-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49669-13-8 | |
Record name | 2-Acetyl-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-6-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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